2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride
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Overview
Description
2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride typically involves the reaction of pyrazole with benzaldehyde under acidic conditions to form the desired product. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: 2-(1H-Pyrazol-1-yl)benzoic acid
Reduction: 2-(1H-Pyrazol-1-yl)benzyl alcohol
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)benzoic acid
- 2-(1H-Pyrazol-1-yl)benzyl alcohol
- 3(5)-Substituted pyrazoles
Uniqueness
2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other pyrazole derivatives, it offers a unique combination of an aldehyde group and a pyrazole ring, making it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .
Properties
IUPAC Name |
2-pyrazol-1-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDUPXQTSNKJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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